2-(cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound that features a cyclopropylamino group attached to a cyclopenta[b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable pyridine derivative under acidic or basic conditions to facilitate the formation of the cyclopenta[b]pyridine ring system. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium or copper to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-(cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies to understand its effects on biological systems, including its potential as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid include:
Pyridazine derivatives: These compounds also contain a pyridine ring and exhibit various biological activities.
Indole derivatives: Indole-based compounds share structural similarities and are known for their diverse biological applications.
Uniqueness
What sets this compound apart is its unique cyclopropylamino group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets or alter its reactivity compared to other similar compounds .
Properties
CAS No. |
1249702-54-2 |
---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.